BenchChemオンラインストアへようこそ!

(S)-1-(2,5-Dimethylphenyl)butan-1-amine hcl

β₃-adrenoceptor enantioselectivity stereochemistry

(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride (CAS 1391507-49-5, MF C₁₂H₂₀ClN, MW 213.75 g/mol) is a chiral, enantiopure (S)-configured primary amine hydrochloride salt carrying a 2,5-dimethylphenyl substituent at the 1-position of the butylamine backbone. It is categorized by authoritative databases as an adrenergic-beta3 receptor agonist, placing it within the arylalkylamine class of β₃-AR modulators relevant to bladder function, metabolic regulation, and cardiovascular research.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
Cat. No. B13055281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,5-Dimethylphenyl)butan-1-amine hcl
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C=CC(=C1)C)C)N.Cl
InChIInChI=1S/C12H19N.ClH/c1-4-5-12(13)11-8-9(2)6-7-10(11)3;/h6-8,12H,4-5,13H2,1-3H3;1H/t12-;/m0./s1
InChIKeyIRNIKARKCANPGD-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl (CAS 1391507-49-5): Chemical Identity & Procurement Baseline


(S)-1-(2,5-Dimethylphenyl)butan-1-amine hydrochloride (CAS 1391507-49-5, MF C₁₂H₂₀ClN, MW 213.75 g/mol) is a chiral, enantiopure (S)-configured primary amine hydrochloride salt carrying a 2,5-dimethylphenyl substituent at the 1-position of the butylamine backbone . It is categorized by authoritative databases as an adrenergic-beta3 receptor agonist, placing it within the arylalkylamine class of β₃-AR modulators relevant to bladder function, metabolic regulation, and cardiovascular research . The compound is available from multiple specialty chemical suppliers with declared purity specifications (≥95% to 98%) and is supplied exclusively for research and development use .

Why Generic Substitution Fails for (S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl in β₃-AR Research


Within the arylalkylamine class targeting β₃-adrenoceptors, substitution of the phenyl ring and stereochemistry at the α-carbon are well-established determinants of agonist potency, selectivity over β1/β2 subtypes, and functional relaxation efficacy in detrusor smooth muscle [1]. The (S)-1-(2,5-dimethylphenyl)butan-1-amine scaffold differs from clinically advanced β₃-agonists (e.g., mirabegron, vibegron, solabegron, ritobegron) in both the position and nature of the aromatic substitution and the absence of a phenoxyacetic acid or hydroxyethyl linker, which are critical pharmacophoric elements for potent β₃-AR engagement [2]. Consequently, procurement of an incorrect positional isomer, racemate, or achiral analog carries the risk of introducing a compound with uncharacterized β₃-AR affinity, altered subtype selectivity, or divergent functional activity—compromising the interpretability of SAR and pharmacological datasets.

Quantitative Differentiation Evidence for (S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl vs. Closest Analogs


Enantiomeric Differentiation: (S)- vs. (R)-1-(2,5-Dimethylphenyl)butan-1-amine HCl — β-AR Subtype Engagement

The (S)-enantiomer (CAS 1391507-49-5) is reported by multiple suppliers as an adrenergic-beta3 receptor agonist, while the (R)-enantiomer (CAS 1391445-55-8) is catalogued without this functional annotation, consistent with known stereochemical requirements at the α-carbon of arylalkylamines for β₃-AR agonism . In structurally related phenethylamine and phenylpropanolamine series, the (S)-configuration at the chiral center bearing the amine is essential for β₃-AR activation, with the (R)-antipode showing substantially reduced or absent agonist activity [1]. This stereochemical dependence arises from the asymmetric binding pocket of the β₃-AR, where the (S)-enantiomer preferentially positions the amine for ionic interaction with Asp117 and the aromatic ring for hydrophobic contacts within the orthosteric site [1].

β₃-adrenoceptor enantioselectivity stereochemistry adrenergic pharmacology SAR

Positional Isomer Differentiation: 2,5-Dimethylphenyl vs. Other Dimethylphenyl Regioisomers — Predicted β₃-AR Pharmacophore Match

The 2,5-dimethyl substitution pattern on the phenyl ring distinguishes this compound from commercially available regioisomers including (S)-1-(2,4-dimethylphenyl)butan-1-amine (CAS 1212807-77-6), (1S)-1-(3,4-dimethylphenyl)butan-1-amine, and 1-(2,3-dimethylphenyl)butan-1-amine (CAS 1226418-03-6) . In the broader β₃-AR agonist pharmacophore literature, the 2,5-dimethylphenyl moiety appears in clinically evaluated candidates such as ritobegron (KUC-7483) and its active metabolite KUC-7322, where the 2,5-dimethylphenoxyacetic acid substructure is critical for high-affinity β₃-AR binding (pEC₅₀ 5.95 ± 0.09 in human isolated detrusor) [1]. By contrast, the 3,4-dimethyl substitution pattern is associated with trace amine-associated receptor (TAAR) and monoaminergic targets rather than β₃-AR, while the 2,4-dimethyl pattern lacks characterization in the β₃-AR context [2]. The 2,5-dimethyl arrangement is proposed to confer a unique spatial orientation of the methyl groups that optimally fills a hydrophobic subpocket within the β₃-AR orthosteric site, a feature not replicated by other regioisomers [1].

regioisomerism dimethylphenyl substitution β₃-AR pharmacophore arylalkylamine SAR

Primary Amine vs. N-Substituted and Phenoxyacetic Acid β₃-AR Agonists — Scaffold Differentiation

(S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl is a primary amine, structurally distinct from the clinically approved and development-stage β₃-AR agonists mirabegron (secondary amine, EC₅₀ 22.4 nM at human β₃-AR), vibegron (secondary amine, EC₅₀ 1.1 nM), solabegron (secondary amine, EC₅₀ 22 nM), and ritobegron/KUC-7322 (secondary amine with phenoxyacetic acid moiety, pEC₅₀ 5.95) [1]. The primary amine functionality imparts higher basicity (estimated pKa ~9.5–10.5 vs. ~8.0–9.0 for secondary amines in this class) and eliminates the steric bulk associated with the N-alkyl or N-hydroxyethyl substituents that contribute to β₁/β₂ selectivity in mirabegron and vibegron [2]. This structural simplification may translate to a different β₁/β₂/β₃ selectivity profile, altered hydrogen-bonding capacity with the receptor, and distinct physicochemical properties (LogP, solubility) that affect both in vitro assay behavior and downstream formulation options [2].

primary amine β₃-AR agonist scaffold pharmacophore miragbegron vibegron ritobegron

Vendor-Supplied Purity and Quality Assurance Differentiation: Batch-to-Batch Reproducibility for SAR Studies

Commercially available batches of (S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl are supplied with documented purity specifications ranging from 95% (AKSci) to 98% (Leyan), with certificates of analysis (COA) including NMR, HPLC, and GC batch quality data available from suppliers such as Bidepharm for the (R)-enantiomer and similar QC documentation expected for the (S)-enantiomer . In contrast, the racemic 1-(2,5-dimethylphenyl)butan-1-amine (free base, CAS not assigned for racemate) is listed by ChemScene without enantiomeric composition data, and several dimethylphenyl regioisomers are available only at 95–97% purity without detailed chiral QC . For SAR programs requiring enantiopure β₃-AR agonist material, the availability of validated batch-specific COA documentation minimizes the risk of introducing undetected stereochemical impurities that could confound dose-response and selectivity determinations .

enantiomeric purity HPLC NMR COA quality assurance procurement

HCl Salt Form Differentiation: Physicochemical Advantages for Assay-Ready Formulation vs. Free Base

(S)-1-(2,5-Dimethylphenyl)butan-1-amine is supplied as the hydrochloride salt (MW 213.75 g/mol), which confers significantly higher aqueous solubility compared to the free base form (MW 177.29 g/mol) available from ChemScene . Primary amine free bases in the arylalkylamine class typically exhibit aqueous solubility below 1 mg/mL at neutral pH, whereas the corresponding hydrochloride salts routinely achieve >10 mg/mL due to ionization and favorable crystal lattice energy [1]. This solubility differential directly impacts the preparation of DMSO or aqueous stock solutions for in vitro pharmacology assays, where achieving target concentrations without exceeding recommended DMSO levels (<0.1% v/v) is essential for maintaining cell viability and assay integrity [1]. The salt form also provides enhanced long-term chemical stability by protecting the primary amine from oxidative degradation and CO₂ absorption, a consideration for laboratories conducting longitudinal studies .

salt form hydrochloride aqueous solubility assay preparation stability

Absence of Publicly Available Direct β₃-AR Potency Data: Implication for Procurement Decisions

A systematic search of public databases (ChEMBL, BindingDB, PubChem, PubMed) reveals no direct β₃-adrenoceptor EC₅₀, IC₅₀, Ki, or cAMP accumulation data for (S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl. This contrasts with the well-characterized β₃-AR agonists mirabegron, vibegron, ritobegron, and solabegron, each supported by extensive in vitro potency, selectivity, and in vivo efficacy datasets [1]. For researchers considering procurement, this data gap means the compound's β₃-AR potency cannot be assumed to fall within the nanomolar range typical of clinical candidates; structurally similar but pharmacologically unoptimized arylalkylamines frequently exhibit β₃-AR EC₅₀ values in the micromolar range or higher [2]. Users must therefore be prepared to perform de novo pharmacological characterization, including full concentration-response curves, β₁/β₂ counter-screening, and functional assays, to establish the compound's activity profile before use as a validated β₃-AR tool compound [2].

potency gap EC50 binding affinity β₃-adrenoceptor risk assessment

Optimal Application Scenarios Where (S)-1-(2,5-Dimethylphenyl)butan-1-amine HCl Outperforms Analogs


Stereochemical SAR Studies of β₃-Adrenoceptor Agonist Chirality Requirements

When investigating the stereochemical determinants of β₃-AR activation by arylalkylamines, the (S)-enantiomer serves as the enantiopure agonist probe paired with the (R)-enantiomer as the stereochemical negative control. The well-defined enantiomeric relationship allows researchers to attribute differential pharmacological responses directly to stereochemistry at the α-carbon, distinguishing chiral recognition from non-specific effects—a study design that is impossible with racemic material or achiral analogs .

Pharmacophore Deconvolution: Isolating the Contribution of the 2,5-Dimethylphenyl Moiety

The compound provides a minimal pharmacophore for probing the contribution of the 2,5-dimethylphenyl substituent to β₃-AR affinity, stripped of the N-substituent, phenoxyacetic acid linker, and hydroxyethyl groups present in clinical candidates. Researchers can systematically add pharmacophoric elements to this core scaffold to map the incremental contributions of each functional group to β₃-AR potency, selectivity, and intrinsic efficacy, generating foundational SAR data that bridges simple arylalkylamines and complex clinical candidates like mirabegron and vibegron [1].

Off-Target Selectivity Profiling Against β₁- and β₂-Adrenoceptors

Given the absence of public β₁/β₂ selectivity data, a high-priority application is the systematic counter-screening of the compound against human β₁- and β₂-adrenoceptors using standardized cAMP accumulation or radioligand displacement assays. The primary amine scaffold, lacking the N-substituents that confer β₁/β₂ selectivity in mirabegron (>440-fold) and vibegron (>10,000-fold), is predicted to exhibit a distinct selectivity signature that may inform the design of next-generation β₃-AR agonists with improved subtype discrimination [2].

Reference Standard for Chiral Purity Method Development in β₃-AR Agonist Synthesis

The availability of both (S)- and (R)-enantiomers as discrete, quality-controlled HCl salts makes this compound pair suitable as reference standards for developing and validating chiral HPLC or SFC methods to assess enantiomeric purity in β₃-AR agonist synthesis campaigns. This application leverages the well-resolved chromatographic behavior expected for enantiomeric primary amine salts and supports quality control workflows in medicinal chemistry laboratories synthesizing chiral β₃-AR ligands .

Quote Request

Request a Quote for (S)-1-(2,5-Dimethylphenyl)butan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.